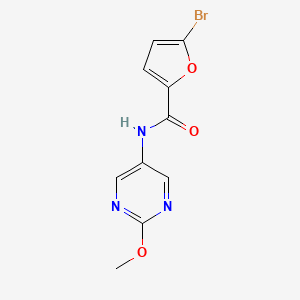

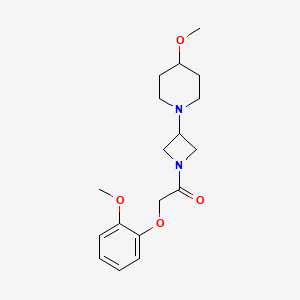

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar furan carboxamide derivatives and their synthesis, molecular structure, and potential applications in medicine and research.

Synthesis Analysis

The synthesis of furan carboxamide derivatives is well-documented in the literature. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" by substituting the appropriate aniline derivative.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives can be complex, as seen in the crystal structure analysis of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which crystallizes in the monoclinic space group and exhibits significant differences in bond angles, possibly due to hybridization effects at the furan atoms . This suggests that "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" may also have a complex molecular geometry that could be elucidated through similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactivity of furan carboxamide derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved multiple steps, including regioselective substitution reactions and bromination . These reactions highlight the potential pathways that could be explored for modifying the "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" molecule to enhance its properties or to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. For example, the crystal structure of a related compound provided insights into its density and molecular weight . Additionally, the synthesis and characterization of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involved various analytical techniques, including FT-IR, NMR, and HR-MS, which could be applied to determine the properties of "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" .

Wissenschaftliche Forschungsanwendungen

Novel Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound , has demonstrated significant potential as antiprotozoal agents. These compounds, including derivatives synthesized through processes involving bromination and Suzuki coupling, have shown strong DNA affinities and remarkable in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium falciparum, suggesting a pathway for developing new therapeutic agents for protozoal infections (Ismail et al., 2004).

Efficient Synthesis Methodologies

Efforts in synthesizing structurally related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlight the importance of efficient synthesis methods in medicinal chemistry. These methods enable the creation of moieties that serve as key components in the development of dopamine and serotonin receptor antagonists, showcasing the chemical versatility and potential pharmaceutical applications of compounds related to "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" (Hirokawa et al., 2000).

Radioligand Development for PET Imaging

The synthesis of MK-1064 and its derivatives for positron emission tomography (PET) imaging of orexin-2 receptors exemplifies the application of related compounds in the field of diagnostic medicine. These efforts underscore the potential of using structurally similar compounds for developing radioligands that can aid in the imaging and study of specific receptor systems in vivo, enhancing our understanding of various neurological conditions (Gao et al., 2016).

Anti-Bacterial and Anti-Fungal Applications

Research into N-(4-bromophenyl)furan-2-carboxamide analogues has demonstrated significant anti-bacterial activities against clinically isolated drug-resistant bacteria. This line of research not only showcases the therapeutic potential of compounds related to "5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide" but also highlights the ongoing need for new antimicrobial agents in the fight against antibiotic resistance (Siddiqa et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cellular processes such as cell growth, differentiation, and survival.

Mode of Action

This could result in alterations in cellular processes regulated by these targets .

Biochemical Pathways

The downstream effects of these alterations could include changes in cell proliferation and potentially, cell death .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence cellular processes such as cell growth and survival .

Eigenschaften

IUPAC Name |

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O3/c1-16-10-12-4-6(5-13-10)14-9(15)7-2-3-8(11)17-7/h2-5H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRHSLKDMVFABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(2-methoxypyrimidin-5-yl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![1-[(2-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2509170.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)

![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)

![N-[(Z)-3-thienylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B2509178.png)

![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)

![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

![N-(sec-butyl)-2-(2-chloro-4-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2509182.png)